AEM1

Descripción general

Descripción

AEM1 es una molécula pequeña conocida por su función como inhibidor de la actividad transcripcional desregulada del factor 2 relacionado con el factor eritroide nuclear 2 (NRF2) en el cáncer . Este compuesto ha demostrado potencial para sensibilizar las células cancerosas a varios agentes quimioterapéuticos e inhibir su crecimiento tanto in vitro como in vivo .

Métodos De Preparación

La síntesis de AEM1 implica un proceso de múltiples pasos. Uno de los métodos incluye la reacción de un compuesto precursor con piperonilamina en presencia de N,N-diisopropiletilamina (DIPEA) en dimetilformamida (DMF) como solvente. La mezcla de reacción se agita durante 14 horas, seguida de extracción y purificación mediante cromatografía en columna flash . Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio proporciona un enfoque fundamental que se puede ampliar con las modificaciones adecuadas.

Análisis De Reacciones Químicas

Degradation Mechanisms of QA Head Groups in AEM1

This compound’s chemical instability under alkaline conditions arises primarily from hydroxide ion () attacks on its QA head groups. Key degradation pathways include:

Nucleophilic Substitution (SN_\text{N}N2)

-

Mechanism : attacks the β-hydrogen of the QA group, leading to Hofmann elimination.

-

Activation Energy : DFT calculations show activation energies ranging from 20–25 kcal/mol depending on substituents .

-

Impact : This pathway dominates in hydrated environments, causing backbone scission and reduced ion conductivity.

Ylide Formation and Rearrangements

-

Stevens Rearrangement : QA groups with benzyl substituents undergo 1,2-shifts under high pH, forming tertiary amines .

-

Sommelet–Hauser Rearrangement : Observed in aryl-substituted QA groups, leading to ring expansion or contraction .

Computational Insights into this compound’s Reactivity

Quantum mechanical and molecular dynamics studies reveal structural and environmental factors influencing this compound’s stability:

Experimental Validation of Degradation Pathways

Mass spectrometry and accelerated aging tests confirm computational predictions:

-

Accelerated Alkaline Stability Tests : this compound retained <60% ionic conductivity after 500 hours at 80°C in 1M KOH .

-

Oxidative Degradation : Attack by oxygen radicals at the α-C position further accelerates QA group decomposition, particularly in low-hydration environments .

Comparative Stability of QA Head Group Derivatives

DFT-based transition-state calculations rank alkaline stability for common this compound derivatives:

| QA Group | Degradation Pathway | Relative Stability |

|---|---|---|

| Benzyltrimethylammonium | Nucleophilic substitution | Low |

| C2-Methyl Imidazolium | Deprotonation inhibition | High |

| Guanidimidazolium | attack on guanidinium | Moderate |

Mitigation Strategies for Enhanced Stability

Aplicaciones Científicas De Investigación

Cancer Research

AEM1 has emerged as a significant compound in cancer research due to its ability to inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in tumor cell proliferation. The inhibition of SIRT2 by this compound leads to enhanced apoptosis in cancer cells, making it a promising candidate for therapeutic interventions.

Case Study: A549 Cell Line

- Objective: To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.

- Method: A549 cells were treated with varying concentrations of this compound.

- Results: this compound enhanced cell death induced by tert-butyl hydroperoxide, demonstrating its potential as an anti-cancer agent. Additionally, in vivo studies showed that administration of this compound at 50 mg/kg significantly reduced tumor volume in A549 xenograft models, indicating its efficacy in tumor suppression .

Neurodegenerative Diseases

Research indicates that this compound's inhibition of SIRT2 may also have implications for neurodegenerative diseases. SIRT2 has been associated with neuroprotection and neuronal survival; thus, modulating its activity could provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Study: Neuroprotection

- Objective: Investigate the neuroprotective effects of this compound.

- Method: In vitro models of neurodegeneration were utilized to assess the impact of this compound on neuronal cell survival.

- Findings: Preliminary results suggest that this compound can enhance neuronal survival under oxidative stress conditions, potentially offering a protective mechanism against neurodegenerative processes.

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. By modulating Nrf2 activity, it can influence the expression of various cytokines involved in inflammatory responses.

Case Study: Inflammation Models

- Objective: To assess the anti-inflammatory effects of this compound in cellular models.

- Method: Cells were exposed to inflammatory stimuli before and after treatment with this compound.

- Results: The compound was found to significantly reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

AEM1 ejerce sus efectos inhibiendo la actividad transcripcional de NRF2. NRF2 es un factor de transcripción que regula la expresión de proteínas antioxidantes y otros genes involucrados en los mecanismos de defensa celular . This compound reduce la expresión de genes dependientes de NRF2, sensibilizando así las células cancerosas a los agentes quimioterapéuticos e inhibiendo su crecimiento . Los objetivos moleculares exactos y las vías involucradas en esta inhibición aún están bajo investigación, pero la capacidad de this compound para modular la actividad de NRF2 es un aspecto clave de su mecanismo de acción .

Comparación Con Compuestos Similares

AEM1 se puede comparar con otros inhibidores de NRF2 como Halofuginona y Omaveloxolona. Estos compuestos también exhiben actividades inhibitorias de NRF2, pero difieren en sus estructuras químicas y mecanismos específicos de acción . Por ejemplo:

La singularidad de this compound radica en su inhibición específica de la actividad desregulada de NRF2 en las células cancerosas, lo que lo convierte en una herramienta valiosa para la investigación del cáncer y las posibles aplicaciones terapéuticas .

Actividad Biológica

AEM1 is a small molecule that has garnered attention for its role as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is crucial in cellular responses to oxidative stress and inflammation, making this compound a compound of significant interest in cancer research and potential therapeutic applications.

This compound functions primarily by inhibiting the Nrf2 signaling pathway, which is often dysregulated in various cancers. Nrf2 is a transcription factor that, when activated, promotes the expression of genes involved in antioxidant defense and cellular protection. In many cancer types, including non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene lead to constitutive activation of Nrf2, contributing to tumorigenesis. This compound selectively targets this pathway, thereby reducing the expression of Nrf2-controlled genes and sensitizing cancer cells to chemotherapeutic agents .

In Vitro Studies

- Cell Line Sensitivity : Research has shown that this compound exhibits selective cytotoxicity towards cell lines harboring KEAP1 mutations. For instance, A549 cells (a model for NSCLC) demonstrated a significant decrease in viability when treated with this compound, particularly under oxidative stress conditions .

- Clonogenic Assays : Clonogenic assays conducted on treated A549 cells revealed a marked reduction in colony formation, indicating that this compound effectively inhibits cell proliferation by targeting the Nrf2 pathway .

- Biochemical Assays : The total antioxidant capacity and glutathione levels were measured post-treatment with this compound, showing a decrease in these parameters, which correlates with its inhibitory effects on Nrf2 activation .

Case Studies

A notable case study highlighted the effectiveness of this compound in sensitizing lung cancer cells to standard chemotherapy agents. By downregulating Nrf2-mediated gene expression, this compound enhanced the efficacy of drugs like cisplatin and doxorubicin in preclinical models . This suggests that this compound could be a valuable adjunct therapy in treating malignancies characterized by aberrant Nrf2 activation.

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Nrf2 Inhibition | Reduces expression of Nrf2 target genes |

| Cytotoxicity | Selectively induces cell death in KEAP1-mutated cell lines |

| Clonogenic Survival | Decreases colony formation in treated A549 cells |

| Chemosensitization | Enhances sensitivity to chemotherapeutic agents like cisplatin |

Propiedades

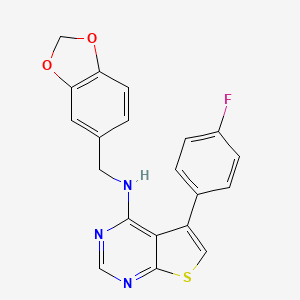

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.